![molecular formula C14H10BrClO3 B1293105 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid CAS No. 1096910-95-0](/img/structure/B1293105.png)
2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid, commonly referred to as 2-BCA, is an organic acid with a wide range of applications in scientific research. It is an aromatic compound, consisting of a benzene ring with two oxygen atoms, a bromine atom, and a chlorine atom attached. 2-BCA is a versatile reagent, and has been used in the synthesis of various compounds and in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Structural Analysis in Coordination Polymers
2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid is involved in the study of uranyl coordination polymers. Researchers have explored how uranyl oxo atoms are engaged in non-covalent assembly via either hydrogen or halogen bonding interactions. Notably, halogen bonding interactions are emphasized, revealing their strength comparable to hydrogen bonds. This research is fundamental in understanding the structural behaviors of uranyl coordination polymers, which has implications in various scientific fields, including material science and chemistry (Carter et al., 2018).
Organic Synthesis
The compound is also relevant in the field of organic synthesis. A study demonstrated the ortho-metalation of unprotected 3-bromo and 3-chlorobenzoic acids with hindered lithium dialkylamides. This process generates lithium 3-chloro/bromo-2-lithiobenzoates, leading to the formation of a variety of 2-substituted-3-chloro/bromobenzoic acids. This research provides insights into the synthesis strategies of complex organic compounds and their potential applications in pharmaceuticals and materials science (Gohier & Mortier, 2003).
Thermodynamic Property Evaluation
The compound is used in evaluating thermodynamic properties of halobenzoic acids. Computational chemistry methods and consistency assessments of experimental properties were applied to twelve monohalobenzoic acids, including bromo- and chlorobenzoic acids. The study addresses the discrepancies in experimental enthalpies of formation, contributing to a better understanding of thermodynamic behaviors of these compounds in various applications (Chirico et al., 2017).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These interactions are facilitated by the presence of the benzene ring, which stabilizes radicals and carbocations, making the compound reactive under specific conditions . The compound’s interactions with enzymes and proteins can lead to the formation of stable complexes, influencing the biochemical pathways in which it is involved.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to alterations in cellular responses, including changes in proliferation, differentiation, and apoptosis . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular metabolism can result in alterations in energy production, biosynthesis, and other metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes, leading to either inhibition or activation of enzymatic activity . For example, the compound can inhibit enzymes involved in oxidative stress responses, thereby modulating the cellular redox state . Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity . These molecular interactions are crucial for understanding the compound’s role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature, pH, and exposure to light . Over time, the compound may degrade, leading to changes in its biochemical activity and effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic processes . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as modulation of cellular signaling pathways and gene expression . At higher dosages, the compound can induce toxic or adverse effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biochemical activities . These metabolic pathways can influence the compound’s overall activity and effectiveness in biological systems . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound can be transported across cell membranes through active and passive transport mechanisms, leading to its accumulation in specific cellular compartments . Additionally, this compound can bind to proteins that facilitate its distribution within tissues, influencing its localization and activity . Understanding these transport and distribution mechanisms is important for determining the compound’s bioavailability and effectiveness in biological systems.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . These localization signals can direct the compound to its site of action, where it can interact with specific biomolecules and exert its effects
Propriétés
IUPAC Name |
2-[(3-bromophenyl)methoxy]-5-chlorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRKCPFFZCXEKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)
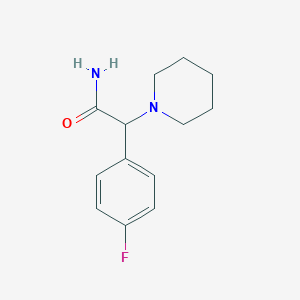
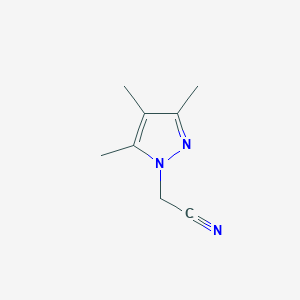
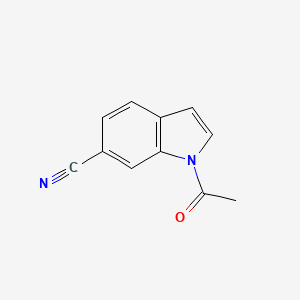

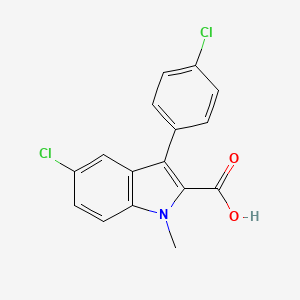
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1293032.png)
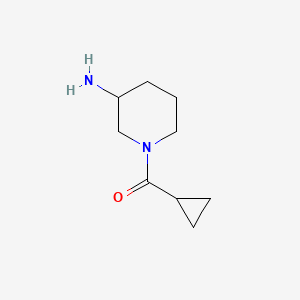
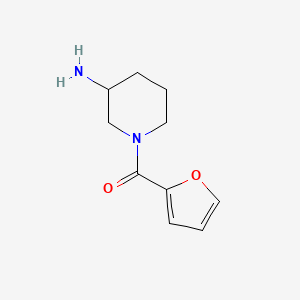
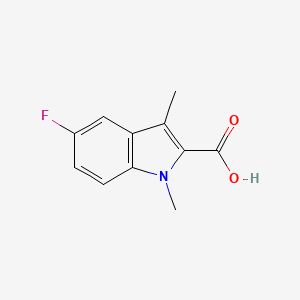
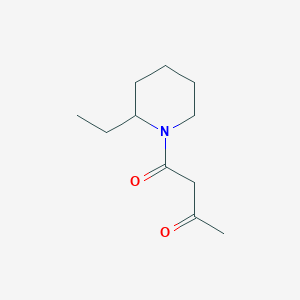
![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)
![7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1293043.png)
![[(2-Methoxyethyl)(methyl)amino]acetic acid](/img/structure/B1293046.png)